molecular formula C15H19NO3 B7464743 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid

1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid

Cat. No.: B7464743
M. Wt: 261.32 g/mol
InChI Key: DCVPFDGNPVOOMW-UHFFFAOYSA-N
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Description

1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid is an organic compound characterized by the presence of a benzoylamino group attached to a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid typically involves the reaction of benzoyl chloride with cyclohexanecarboxylic acid in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate benzoyl ester, which subsequently undergoes aminolysis with methylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoylamino group to an amine or the carboxylic acid group to an alcohol.

    Substitution: The benzoylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of benzoylcyclohexanone or cyclohexanecarboxylic acid derivatives.

    Reduction: Production of benzylamine or cyclohexanol derivatives.

    Substitution: Generation of various substituted benzoylamino derivatives.

Scientific Research Applications

1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds or hydrophobic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Shares the cyclohexane ring structure but lacks the benzoylamino group.

    Benzoylcyclohexane: Contains the benzoyl group attached to a cyclohexane ring but does not have the carboxylic acid functionality.

    N-Benzylcyclohexanecarboxamide: Similar structure with an amide group instead of the carboxylic acid.

Uniqueness: 1-[(Benzoylamino)methyl]cyclohexanecarboxylic acid is unique due to the presence of both benzoylamino and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(benzamidomethyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-13(12-7-3-1-4-8-12)16-11-15(14(18)19)9-5-2-6-10-15/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVPFDGNPVOOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-[(benzoylamino)methyl]cyclohexanecarboxylate (10.2 g, 35.1 mmol) in ethanol (50 ml) was added 50% aqueous potassium hydroxide solution (4 ml), and the mixture was heated under reflux for 6 hrs. Water (400 ml) was added and the reaction mixture was washed with diethyl ether. The aqueous layer was acidified (pH 2) with 5N hydrochloric acid, the precipitate was collected by filtration, washed with water and dried at 50° C. under reduced pressure. Recrystallization from ethanol-toluene gave the title compound (6.83 g, 74%) as colorless crystals.
Name
ethyl 1-[(benzoylamino)methyl]cyclohexanecarboxylate
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
74%

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